Cas no 1805301-92-1 (2-Amino-4-(difluoromethyl)-3-nitropyridine)

2-Amino-4-(difluoromethyl)-3-nitropyridine is a fluorinated pyridine derivative with significant utility in pharmaceutical and agrochemical research. The presence of both amino and nitro functional groups, along with a difluoromethyl substituent, enhances its reactivity, making it a valuable intermediate for synthesizing heterocyclic compounds. Its structural features facilitate further derivatization, enabling applications in drug discovery and material science. The difluoromethyl group contributes to improved metabolic stability and bioavailability in bioactive molecules. This compound is characterized by high purity and consistent performance, ensuring reliability in synthetic workflows. Its compatibility with various reaction conditions makes it a versatile building block for developing novel chemical entities.
2-Amino-4-(difluoromethyl)-3-nitropyridine structure
1805301-92-1 structure
商品名:2-Amino-4-(difluoromethyl)-3-nitropyridine
CAS番号:1805301-92-1
MF:C6H5F2N3O2
メガワット:189.119607686996
CID:4928067

2-Amino-4-(difluoromethyl)-3-nitropyridine 化学的及び物理的性質

名前と識別子

    • 2-Amino-4-(difluoromethyl)-3-nitropyridine
    • インチ: 1S/C6H5F2N3O2/c7-5(8)3-1-2-10-6(9)4(3)11(12)13/h1-2,5H,(H2,9,10)
    • InChIKey: YHTPUSZIGHUKEI-UHFFFAOYSA-N
    • ほほえんだ: FC(C1C=CN=C(C=1[N+](=O)[O-])N)F

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 197
  • 疎水性パラメータ計算基準値(XlogP): 1.5
  • トポロジー分子極性表面積: 84.7

2-Amino-4-(difluoromethyl)-3-nitropyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A022006409-500mg
2-Amino-4-(difluoromethyl)-3-nitropyridine
1805301-92-1 97%
500mg
$970.20 2022-04-01
Alichem
A022006409-250mg
2-Amino-4-(difluoromethyl)-3-nitropyridine
1805301-92-1 97%
250mg
$720.80 2022-04-01
Alichem
A022006409-1g
2-Amino-4-(difluoromethyl)-3-nitropyridine
1805301-92-1 97%
1g
$1,797.60 2022-04-01

2-Amino-4-(difluoromethyl)-3-nitropyridine 関連文献

2-Amino-4-(difluoromethyl)-3-nitropyridineに関する追加情報

2-Amino-4-(difluoromethyl)-3-nitropyridine (CAS No. 1805301-92-1): A Versatile Chemical Building Block for Pharmaceutical and Agrochemical Applications

2-Amino-4-(difluoromethyl)-3-nitropyridine (CAS No. 1805301-92-1) is a highly specialized heterocyclic compound that has gained significant attention in recent years due to its unique structural features and broad applicability in medicinal chemistry and agrochemical research. This nitropyridine derivative serves as a crucial intermediate in the synthesis of various biologically active molecules, particularly in the development of novel pharmaceutical compounds and crop protection agents.

The molecular structure of 2-Amino-4-(difluoromethyl)-3-nitropyridine combines several pharmacophoric elements that make it particularly valuable in drug discovery. The presence of both amino and nitro functional groups on the pyridine ring, along with the difluoromethyl substituent, creates multiple sites for chemical modification and interaction with biological targets. This versatility has led to its increasing use in the development of small molecule therapeutics, especially in areas such as kinase inhibitors and antimicrobial agents.

Recent trends in pharmaceutical research have highlighted the importance of fluorinated pyridine derivatives like 2-Amino-4-(difluoromethyl)-3-nitropyridine due to their enhanced metabolic stability and improved bioavailability. The incorporation of fluorine atoms into drug candidates has become a key strategy in modern medicinal chemistry, as evidenced by the growing number of FDA-approved drugs containing fluorine substituents. This compound's difluoromethyl group is particularly valuable for modulating the lipophilicity and electronic properties of potential drug molecules.

In agrochemical applications, 2-Amino-4-(difluoromethyl)-3-nitropyridine has shown promise as a building block for novel pesticides and herbicides. The unique electronic properties imparted by its nitro group and difluoromethyl moiety can enhance the binding affinity of agrochemicals to their biological targets while maintaining favorable environmental profiles. Researchers are particularly interested in developing new nitropyridine-based fungicides that address the growing challenge of pesticide resistance in agricultural systems.

The synthesis of 2-Amino-4-(difluoromethyl)-3-nitropyridine typically involves multi-step organic transformations starting from commercially available pyridine precursors. Modern synthetic approaches focus on optimizing yield and purity while minimizing environmental impact, reflecting the pharmaceutical industry's growing commitment to green chemistry principles. Advanced purification techniques such as column chromatography and recrystallization are employed to ensure the compound meets the stringent quality standards required for pharmaceutical applications.

Analytical characterization of 2-Amino-4-(difluoromethyl)-3-nitropyridine typically includes NMR spectroscopy, mass spectrometry, and HPLC analysis to confirm its identity and purity. The compound's stability under various storage conditions is an important consideration for industrial applications, with studies showing optimal preservation when stored in anhydrous conditions at controlled temperatures.

Market demand for 2-Amino-4-(difluoromethyl)-3-nitropyridine has been steadily increasing, driven by the expanding pipeline of fluorinated pharmaceuticals and the need for innovative agrochemical solutions. Several specialty chemical manufacturers have developed scalable production processes to meet this growing demand while maintaining competitive pricing. The compound's commercial availability has improved significantly in recent years, with multiple suppliers now offering it in both research quantities and bulk scale.

Recent patent literature reveals numerous applications of 2-Amino-4-(difluoromethyl)-3-nitropyridine in drug discovery programs targeting various therapeutic areas. Its structural features make it particularly valuable for developing anticancer agents, with several patent applications describing its incorporation into novel tyrosine kinase inhibitors. The compound's versatility is further demonstrated by its use in the synthesis of potential anti-inflammatory compounds and CNS-active molecules.

From a regulatory perspective, 2-Amino-4-(difluoromethyl)-3-nitropyridine is not currently classified as a controlled substance in major pharmaceutical markets. However, manufacturers and users must comply with standard chemical safety protocols when handling this compound, including proper personal protective equipment and adequate ventilation. Material Safety Data Sheets (MSDS) provide detailed guidance on safe handling procedures and emergency response measures.

The future outlook for 2-Amino-4-(difluoromethyl)-3-nitropyridine appears promising, with ongoing research exploring new applications in both life sciences and materials chemistry. Its unique combination of functional groups continues to inspire innovative synthetic strategies, particularly in the development of targeted therapies and precision agriculture solutions. As the pharmaceutical and agrochemical industries increasingly prioritize molecular diversity and functional group complexity, compounds like 2-Amino-4-(difluoromethyl)-3-nitropyridine are likely to remain in high demand as valuable building blocks for next-generation bioactive molecules.

For researchers interested in working with 2-Amino-4-(difluoromethyl)-3-nitropyridine, it's important to note that the compound's reactivity can be leveraged in various cross-coupling reactions and nucleophilic substitutions. The amino group provides an excellent handle for further derivatization, while the nitro group can be selectively reduced to access other valuable intermediates. These synthetic possibilities make 2-Amino-4-(difluoromethyl)-3-nitropyridine a versatile starting material for diverse research programs.

In conclusion, 2-Amino-4-(difluoromethyl)-3-nitropyridine (CAS No. 1805301-92-1) represents an important chemical entity with wide-ranging applications in drug discovery and agrochemical development. Its unique structural features, combined with the growing importance of fluorinated compounds in life sciences, ensure its continued relevance in chemical research and industrial applications. As synthetic methodologies advance and new biological targets emerge, this nitropyridine derivative is poised to play an increasingly significant role in the development of innovative solutions for healthcare and agriculture challenges.

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